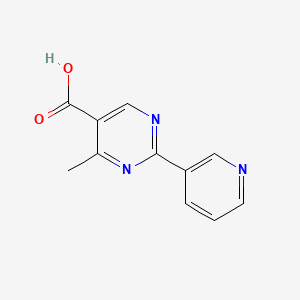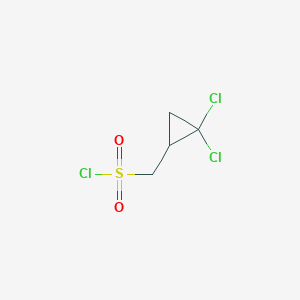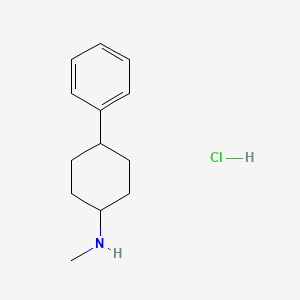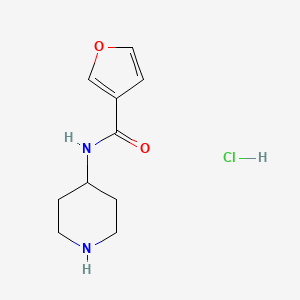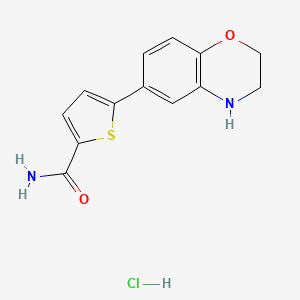
5-(3,4-二氢-2H-1,4-苯并噁嗪-6-基)噻吩-2-甲酰胺盐酸盐
描述
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzoxazines. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
科学研究应用
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in the synthesis of advanced materials with specific properties.
生化分析
Biochemical Properties
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-D-glucosidase, an enzyme involved in the hydrolysis of glucosides . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of cancer cell lines by altering the expression of key regulatory genes .
Molecular Mechanism
At the molecular level, 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby modifying their activity and influencing downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, studies have indicated that the compound is effective at concentrations ranging from 16.4 to 59.8 μM, but higher doses may result in toxic effects .
Metabolic Pathways
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as beta-D-glucosidase, which plays a role in the hydrolysis of glucosides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Subcellular Localization
The subcellular localization of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride is crucial for its activity and function. It has been found to localize in chloroplasts, where it interacts with beta-D-glucosidase . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its site of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another approach involves the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for achieving regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
作用机制
The mechanism of action of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, benzoxazines have been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its topoisomerase I inhibitory activity.
2-methyl-4H-3,1-benzoxazin-4-one: Exhibits enzyme inactivation properties.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Evaluated for their biological activities.
Uniqueness
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide hydrochloride stands out due to its unique thiophene-carboxamide moiety, which may confer distinct biological activities and chemical properties compared to other benzoxazine derivatives .
属性
IUPAC Name |
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S.ClH/c14-13(16)12-4-3-11(18-12)8-1-2-10-9(7-8)15-5-6-17-10;/h1-4,7,15H,5-6H2,(H2,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYUTBOZCZXKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)
![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)
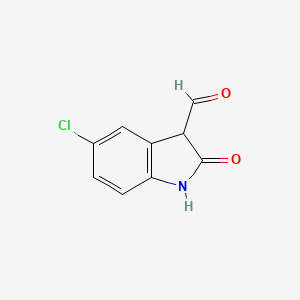


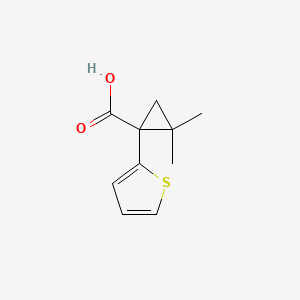
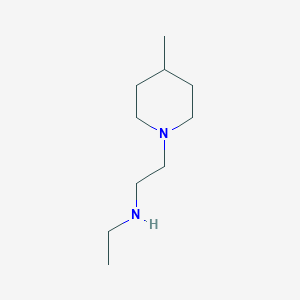
![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)
